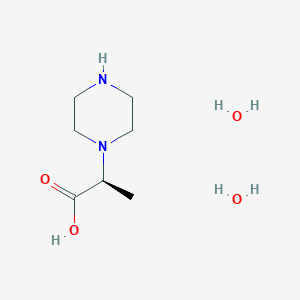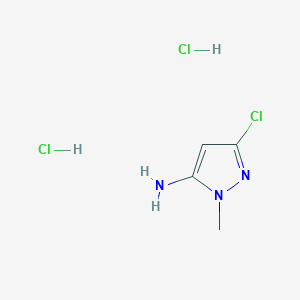
2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
“2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound. Its molecular formula is C11H15FO4S . It has an average mass of 262.298 Da and a monoisotopic mass of 262.067505 Da .
Molecular Structure Analysis
The molecular structure of “2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate” is based on its molecular formula, C11H15FO4S .Applications De Recherche Scientifique
Novel Fluorescent Labeling for Bile and Fatty Acid Detection
A novel fluorescent labeling method utilizing 2-(7H-dibenzo[a,g]carbazol-7-yl)ethyl 4-methylbenzenesulfonate (DBCETS) significantly enhances the detection sensitivity and selectivity for bile acids (BAs) and free fatty acids (FFAs) in human serum. This approach demonstrates superior performance in terms of cost-efficiency, lower sample volume requirements, and high accuracy, showcasing its potential for clinical applications and diagnostic purposes (Guo-liang Li et al., 2012).
Molecular Structure and Vibrational Analysis
The structural and vibrational characteristics of 4-methylbenzenesulfonate anions have been elucidated through ab initio quantum chemical methods, alongside IR and Raman spectroscopy. This research contributes to a deeper understanding of the anion's geometry and its vibrational modes, offering valuable insights for the development of new sulfonate-based materials and compounds (M. Ristova et al., 1999).
Synthesis of Non-racemic Allylic Alcohols
A one-pot method for synthesizing non-racemic allylic alcohols from 4-methylbenzenesulfonates of non-racemic 2,3-epoxy alcohols showcases an efficient and versatile approach to obtain key building blocks for various chemical syntheses. This technique highlights the utility of 4-methylbenzenesulfonates in facilitating complex organic reactions (H. Habashita et al., 1997).
Reactivity Towards Nucleophiles
An in-depth study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate towards various classes of nucleophiles opens up new avenues for the synthesis of diverse chemical entities. This research paves the way for the development of novel compounds with potential applications across different areas of chemistry and material science (Elsa Forcellini et al., 2015).
Propriétés
IUPAC Name |
2-(difluoromethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O4S/c1-8-2-4-9(5-3-8)17(13,14)16-7-6-15-10(11)12/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLWBAIJTAYJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1458628.png)


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)boronic acid](/img/structure/B1458632.png)







![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)
